molecular formula C10H11NO B13778567 3,6,7-Trimethylbenzo[d]isoxazole

3,6,7-Trimethylbenzo[d]isoxazole

Cat. No.: B13778567
M. Wt: 161.20 g/mol
InChI Key: BPPDOSJMPHRGPK-UHFFFAOYSA-N
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Description

1,2-Benzisoxazole,3,6,7-trimethyl-(9CI): is an organic compound with the molecular formula C10H11NO It is a derivative of benzisoxazole, characterized by the presence of three methyl groups at the 3, 6, and 7 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Benzisoxazole,3,6,7-trimethyl-(9CI) can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,6,7-trimethylsalicylaldehyde with hydroxylamine hydrochloride in the presence of a base can yield the desired benzisoxazole derivative .

Industrial Production Methods: Industrial production of 1,2-Benzisoxazole,3,6,7-trimethyl-(9CI) typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1,2-Benzisoxazole,3,6,7-trimethyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1,2-Benzisoxazole,3,6,7-trimethyl-(9CI) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Benzisoxazole,3,6,7-trimethyl-(9CI) and its derivatives involves interactions with specific molecular targets. For instance, some derivatives may act on neurotransmitter receptors in the brain, leading to their use as antipsychotic agents. The compound’s aromatic structure allows it to interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: 1,2-Benzisoxazole,3,6,7-trimethyl-(9CI) is unique due to the specific placement of the methyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other benzisoxazole derivatives and related compounds .

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

3,6,7-trimethyl-1,2-benzoxazole

InChI

InChI=1S/C10H11NO/c1-6-4-5-9-8(3)11-12-10(9)7(6)2/h4-5H,1-3H3

InChI Key

BPPDOSJMPHRGPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NO2)C)C

Origin of Product

United States

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